Hydroxysafflor Yellow A
Overview
Description
Hydroxysafflor Yellow A (HSYA) is a principal natural ingredient extracted from safflower (Carthamus tinctorius L.) . It has significant pharmacological activities, such as antioxidant, anti-inflammatory, anticoagulant, and anticancer effects .
Physical And Chemical Properties Analysis
HSYA is known to have chemical instability and low bioavailability, which have been severely hampering its clinical applications during the treatment of cardiovascular and cerebrovascular disease .Scientific Research Applications
Cardioprotective and Antihypertensive Effects
HSYA has demonstrated beneficial effects in attenuating left ventricular remodeling and cardiac hypertrophy induced by pressure overload in rats, possibly through mechanisms involving the inhibition of cell apoptosis and suppression of metalloproteinases expression (Wang et al., 2014). Additionally, its role in ischemia-reperfusion (I/R) injury suggests a cardioprotective action primarily via the Akt/hexokinase II pathway, independent of the ERK/GSK-3β pathway (Min & Wei, 2017).
Neuroprotective Effects
HSYA has been reported to protect rat brains against ischemia-reperfusion injury by its antioxidant action (Wei et al., 2005) and improve learning and memory in rats with cerebral ischemia reperfusion-induced cognitive impairment by recovering synaptic plasticity in the hippocampus (Yu et al., 2018).
Anti-inflammatory and Immunomodulatory Actions
HSYA exhibits significant anti-inflammatory effects, as seen in models of cerebral ischemia where it suppressed inflammatory responses and reduced the expression of pro-inflammatory cytokines, suggesting a potential mechanism involving the inhibition of NF-kappaB activation (Ye & Gao, 2008).
Anticancer Properties
Investigations into the effects of HSYA on non-small cell lung cancer (NSCLC) revealed its capacity to inhibit cell proliferation, migration, and invasion by suppressing the PI3K/AKT/mTOR and ERK/MAPK signaling pathways, highlighting its anti-tumor potential (Jiang et al., 2019).
Angiogenesis and Tissue Repair
HSYA has been shown to inhibit angiogenesis in hepatocellular carcinoma via blocking the ERK/MAPK and NF-κB signaling pathway, further demonstrating its broad therapeutic potential (Yang et al., 2015).
Future Directions
properties
IUPAC Name |
(6E)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11+/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUBSCVWHLRGE-UXEKTNMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=C\2/C(=C(C(=O)C(C2=O)([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)/O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031226 | |
Record name | Hydroxysafflor yellow A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxysafflor Yellow A | |
CAS RN |
78281-02-4 | |
Record name | Hydroxysafflor yellow A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078281024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxysafflor yellow A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYSAFFLOR YELLOW A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI7O919OYZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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